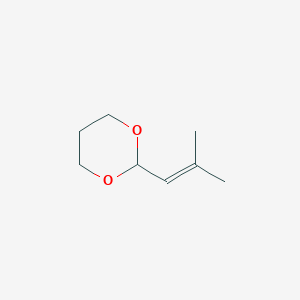
1,3-Dioxane, 2-(2-methyl-1-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane, 2-(2-methyl-1-propenyl)- is an organic compound with the molecular formula C7H12O2 It is a derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure for the synthesis of 1,3-dioxanes employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes often involves the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide. These catalysts facilitate the acetalization or ketalization of carbonyl compounds under mild reaction conditions . The use of molecular sieves or orthoesters can also enhance the efficiency of water removal during the reaction .
化学反应分析
Types of Reactions
1,3-Dioxane, 2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
科学研究应用
1,3-Dioxane, 2-(2-methyl-1-propenyl)- has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Dioxane, 2-(2-methyl-1-propenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a stabilizing agent for carbonyl compounds, forming cyclic acetals or ketals that protect the carbonyl group from unwanted reactions . This stabilization is achieved through the formation of a six-membered ring structure, which provides steric hindrance and electronic effects that prevent nucleophilic attack .
相似化合物的比较
Similar Compounds
1,3-Dioxane: A parent compound with similar structural properties but without the 2-(2-methyl-1-propenyl) substituent.
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane with similar chemical reactivity.
1,4-Dioxane: An isomer of 1,3-dioxane with different physical and chemical properties.
Uniqueness
1,3-Dioxane, 2-(2-methyl-1-propenyl)- is unique due to its specific substituent, which imparts distinct reactivity and stability compared to its analogs.
属性
CAS 编号 |
55546-10-6 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
2-(2-methylprop-1-enyl)-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-7(2)6-8-9-4-3-5-10-8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
ZNPDQZOVUZBUND-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1OCCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
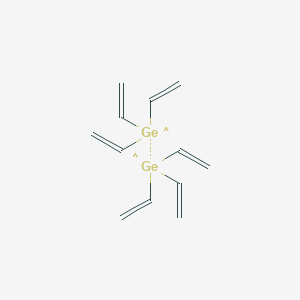
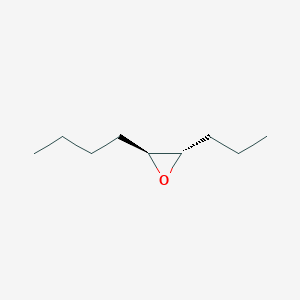
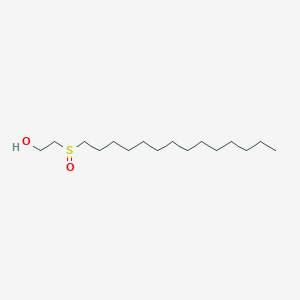
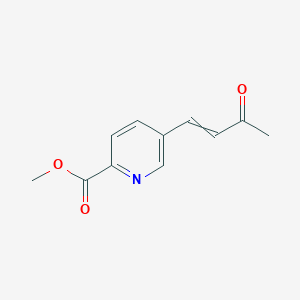
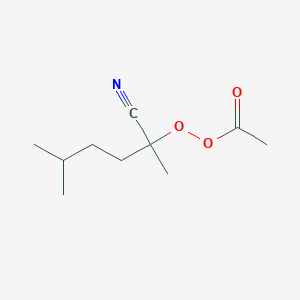
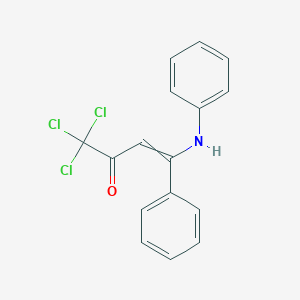

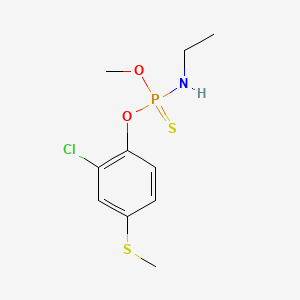
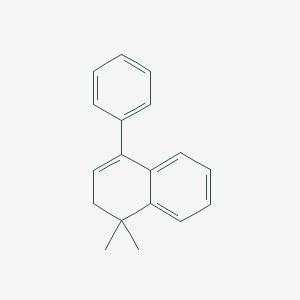


![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
